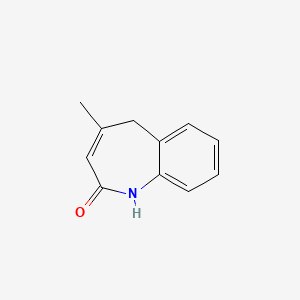
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- can be achieved through several methods. One common approach involves the cyclization of phenylpropylcarbamate under acidic conditions, leading to the formation of the benzazepine ring . Another method includes the lithiation of o-benzylaniline followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of catalytic systems, such as Cp·Rh2+ (pentamethylcyclopentadienyl), K2CO3, and Me2CO, has been reported to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions, particularly with electrophiles, can modify the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoryl chloride for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with phosphoryl chloride can produce dimethoxy derivatives .
Scientific Research Applications
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a sodium channel blocker and inhibitor of squalene synthase.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- involves its interaction with specific molecular targets. For instance, it acts as a competitive antagonist at the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body . This interaction can lead to therapeutic effects in conditions such as hyponatremia.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Benzodiazepines: Although structurally different, benzodiazepines also possess a benzene ring fused to a seven-membered heterocyclic ring.
Uniqueness
2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to act as a sodium channel blocker and squalene synthase inhibitor sets it apart from other benzazepines .
Properties
CAS No. |
61564-03-2 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-1,5-dihydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-2-3-5-10(9)12-11(13)7-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
SGJCLROTSFCQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















